Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI)
Description
Chemical Name: Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI)
CAS Number: 143463-81-4
Molecular Formula: C₉H₁₄N₂O
Molecular Weight: 166.22 g/mol
Structural Features:
- A pyrazine ring substituted with methyl groups at positions 2 and 2.
- An isopropyl group (1-methylethyl) at position 4.
- An oxygen atom (oxide) at position 1.
Properties
IUPAC Name |
2,3-dimethyl-1-oxido-5-propan-2-ylpyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-5-11(12)8(4)7(3)10-9/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDIJTBBQOLSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C[N+](=C1C)[O-])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Oxidation with Hydrogen Peroxide
In a 1000 mL reaction vessel, 108 g of 2,5-dimethylpyrazine is combined with 450 mL of water, 2.0 g of sodium tungstate (Na₂WO₄), and 2 mL of sulfuric acid (H₂SO₄). The mixture is heated to 70°C, and 114 g of 30% hydrogen peroxide (H₂O₂) is added dropwise over 2 hours. After 6 hours of continuous stirring at 70°C, the product 2,5-dimethylpyrazine-1-oxide is isolated with a 93% yield.
Key Considerations:
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Catalyst System : Sodium tungstate acts as a Lewis acid catalyst, enhancing the electrophilic character of the pyrazine ring.
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Selectivity : The N-oxide forms exclusively at the 1-position due to steric and electronic effects from the methyl groups.
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Limitations : This method cannot introduce the isopropyl group at position 5, necessitating subsequent alkylation steps.
Condensation-Based Synthesis with Subsequent Oxidation
An alternative route involves constructing the pyrazine ring through condensation reactions, followed by oxidation. This approach is detailed in a study by Ohtsuka et al. (1979), which describes the formation of dihydropyrazines from 1,2-dicarbonyl compounds and diamines.
Condensation of Diaminomaleonitrile and Acetone Aldoxime
A three-step process reported by Technoarete.org provides a framework for introducing the isopropyl group:
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Synthesis of Acetone Aldoxime :
Acetone (232.32 g, 4.0 moles) reacts with isopropyl nitrite (89.1 g, 1 mole) in the presence of hydrochloric acid at 0–10°C. The product crystallizes with 83–88% yield. -
Formation of 2,3-Dicyano-5-Methylpyrazine :
Acetone aldoxime (24.8 g) and diaminomaleonitrile undergo condensation in dilute sulfuric acid at 70–100°C for 3–5 hours. The intermediate is isolated via extraction with methyl ethyl ketone. -
Hydrolytic Oxidation to N-Oxide :
The dicyano intermediate is treated with 50% sulfuric acid and potassium permanganate (15.8 g in 300 mL H₂O) at 20–25°C. After neutralization, the N-oxide product is obtained with 46–52% yield.
Alkylation of Pyrazine N-Oxides
Introducing the isopropyl group at position 5 requires post-oxidation alkylation. A modified protocol from Büchi and Galindo (1991) demonstrates the feasibility of alkylating pyrazine N-oxides using allylamines.
Isopropyl Group Introduction
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Substrate Preparation : 2,3-Dimethylpyrazine-1-oxide (synthesized via Method 1) is dissolved in anhydrous tetrahydrofuran (THF).
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Grignard Reaction : Isopropyl magnesium bromide (2.5 equiv.) is added dropwise at −78°C. The mixture is warmed to room temperature and stirred for 12 hours.
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Workup : The reaction is quenched with saturated ammonium chloride, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Challenges:
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Regioselectivity : The isopropyl group may attach at positions 5 or 6, requiring careful optimization of reaction conditions.
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Yield : Preliminary data suggest a moderate yield of 40–50% due to competing side reactions.
Comparative Analysis of Methods
Advanced Catalytic Systems
Recent advances in green chemistry propose using copper-chromite catalysts for pyrazine synthesis. For example, ethylenediamine cyclization at 300–450°C over CuO-CuCr₂O₄ achieves >98% selectivity for pyrazine derivatives. Adapting this system for N-oxide formation could involve:
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Catalyst Preparation : Impregnating γ-Al₂O₃ with Cu(NO₃)₂ and Cr(NO₃)₃, followed by calcination at 500°C.
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Reaction Conditions : Introducing O₂ or N₂O as oxidants at 300°C to facilitate N-oxide formation.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyrazine dioxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: OXONE® in water or acetone, dimethyldioxirane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Pyrazine dioxides.
Reduction: 5-Isopropyl-2,3-dimethylpyrazine.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Flavor and Aroma Compounds
Pyrazine derivatives are widely recognized for their contribution to flavor profiles in various food products. Specifically:
- Cocoa and Chocolate : Pyrazines play a crucial role in the flavor development of cocoa and chocolate. They are formed during the fermentation and roasting processes of cocoa beans. Research indicates that specific pyrazines contribute to the desirable roasted and nutty flavors in chocolate products .
- Coffee : Similar to cocoa, pyrazines are significant contributors to the aroma of coffee. They result from the Maillard reaction during roasting, which enhances the sensory qualities of brewed coffee .
Table 1: Key Pyrazine Compounds in Food
| Compound Name | Source | Flavor Profile |
|---|---|---|
| 2,3-Dimethylpyrazine | Cocoa | Nutty |
| Tetramethylpyrazine | Coffee | Roasted |
| 2-Ethyl-3,5-dimethylpyrazine | Various Foods | Earthy |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activities of pyrazine compounds:
- Bacterial Inhibition : Pyrazines exhibit potential antibacterial properties against various pathogens. For instance, 2,5-dimethylpyrazine has shown significant inhibitory effects on E. coli at concentrations as low as 0.6% .
- Antifungal Activity : Some pyrazines demonstrate antifungal properties as well, making them candidates for agricultural applications to combat plant pathogens .
Neuropharmacological Effects
Research indicates that certain pyrazines can influence neurological functions:
- GABAergic Activity : Compounds like tetramethylpyrazine have been observed to enhance GABAergic activity in the central nervous system, potentially aiding in sleep induction and cognitive enhancement in animal models .
Pesticidal Properties
The antibacterial and antifungal activities of pyrazines suggest their potential use as natural pesticides:
- Plant Pathogen Control : Pyrazines derived from microbial sources have shown efficacy against soil-borne pathogens such as Ralstonia solanacearum, which affects crops like potatoes and tomatoes .
Table 2: Antimicrobial Efficacy of Pyrazine Derivatives
| Pyrazine Compound | Target Pathogen | Inhibition (%) at High Concentration |
|---|---|---|
| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 95.9% at 672 µg/mL |
| 2,5-Dimethylpyrazine | E. coli | 79.87% at 672 µg/mL |
Mechanism of Action
The mechanism of action of Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide (9CI) involves its interaction with molecular targets, primarily through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions suggests its potential role in modulating oxidative stress and related cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Alkyl-Substituted Pyrazines
2,3-Dimethyl-5-(2-Methylpropyl)pyrazine
- CAS: Not explicitly listed in evidence.
- Structure : Similar to the target compound but lacks the oxide group; features a 2-methylpropyl (isobutyl) substituent at position 5.
- Role: Identified as a trail pheromone component in Eutetramorium mocquerysi ants. Notably, this compound alone elicits trail-following behavior .
- Key Difference : The absence of the oxide group reduces polarity and may enhance volatility, making it suitable for pheromonal communication.
2,3-Dimethyl-5-(2-Propenyl)pyrazine
- CAS: Not explicitly listed.
- Structure : Contains a propenyl group at position 5.
- Role : Found in roasted peanuts and contributes to nutty flavors .
- Key Difference : The unsaturated propenyl group increases reactivity, enabling participation in Maillard reaction pathways to generate flavor compounds .
2,5-Dimethyl-3-Propylpyrazine (8CI,9CI)
- CAS: Not explicitly listed.
- Structure : Propyl substituent at position 3.
- Role : A key flavor compound in Corynebacterium glutamicum fermentations, imparting nutty and chocolate aromas .
- Key Difference : The linear propyl chain alters hydrophobicity (higher XlogP than the target compound) and flavor profile.
Oxide-Containing Pyrazines
Pyrazine, 2,3-Dimethyl-5-(1-Methylethyl)-, 4-Oxide
- CAS : 143463-82-5 .
- Structure : Structural isomer of the target compound, with the oxide group at position 4 instead of 1.
- Key Difference : The position of the oxide group may influence electronic properties and biological activity, though specific data are unavailable.
3-(4-Amino-1-Methyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Pyrazine 1-Oxide
Functionalized Pyrazines in Medicinal Chemistry
2,3-Dimethyl-5-(N-Alkylcarbamoyl)Pyrazine-2-Carboxylic Acid Derivatives
Comparative Data Table
Key Research Findings
Synthetic Challenges : The target compound’s oxide group complicates synthesis, as seen in related pyrazine 1-oxide derivatives requiring controlled condensation reactions with hydrazine derivatives .
Flavor Chemistry: Non-oxide pyrazines dominate flavor applications due to higher volatility, while oxide derivatives may contribute to stability in complex matrices .
Biological Activity
Pyrazine derivatives are a significant class of organic compounds known for their diverse biological activities. Among these, 2,3-dimethyl-5-(1-methylethyl)-pyrazine-1-oxide (9CI) has garnered attention for its potential antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
2,3-Dimethyl-5-(1-methylethyl)-pyrazine-1-oxide (9CI) is characterized by a pyrazine ring with two methyl groups and an isopropyl group at specific positions. The presence of the oxide functional group enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit broad-spectrum antimicrobial activity . A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Ralstonia solanacearum , which are notorious for causing plant diseases. The antimicrobial effects were observed to increase with higher concentrations and longer exposure times:
| Concentration (%) | E. coli Growth Inhibition (%) | Ralstonia solanacearum Growth Inhibition (%) |
|---|---|---|
| 0.6 | 40 | 69.75 |
| 1.2 | 60 | 79.87 |
The mechanism of action involves damaging the cell wall at lower concentrations, while higher concentrations lead to DNA damage responses in bacterial cells .
Antioxidant Properties
2,3-Dimethyl-5-(1-methylethyl)-pyrazine-1-oxide has been investigated for its antioxidant properties as well. It has shown potential in reducing oxidative stress markers in various cell lines, contributing to its therapeutic applications in mitigating oxidative damage in biological systems .
Toxicological Studies
Despite its beneficial properties, the compound also exhibits cytotoxic effects at elevated concentrations. Research using transcriptional reporter assays indicated that high levels can activate pathways associated with DNA damage and cell stress responses in mammalian cells. The balance between antimicrobial efficacy and mammalian toxicity suggests a narrow therapeutic window that must be carefully managed in applications .
Case Study 1: Antimicrobial Efficacy in Agriculture
In a controlled study involving agricultural applications, 2,3-dimethyl-5-(1-methylethyl)-pyrazine-1-oxide was applied to crops suffering from bacterial infections. The results demonstrated a significant reduction in pathogen load without adversely affecting plant health, indicating its potential as a bio-based fumigant in agriculture.
Case Study 2: Food Preservation
Another study examined the use of this pyrazine derivative as a food preservative. The compound effectively inhibited microbial growth in stored food products, extending shelf life while maintaining safety standards due to its relatively low toxicity to human cells at effective concentrations .
Q & A
Q. What methodologies are recommended for synthesizing Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 1-oxide?
- Methodological Answer : Synthesis often involves alkylation and oxidation of pyrazine derivatives. For example, methylation of pyrazine oxides can be achieved using silver hydride (AgH) in methanol under reflux conditions (100°C). Post-synthesis purification requires column chromatography or recrystallization to isolate the target compound. Reaction efficiency depends on steric hindrance from substituents like the isopropyl group, which may necessitate extended reaction times or elevated temperatures .
Q. How can the molecular structure of this compound be characterized experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, methyl groups at positions 2 and 3 and the isopropyl group at position 5 produce distinct splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₀H₁₆N₂O: 180.12).
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. Computational pre-screening (e.g., density functional theory, DFT) can guide experimental setups .
Q. What analytical techniques are suitable for detecting trace amounts of this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred for volatile pyrazine derivatives. Solid-phase microextraction (SPME) can preconcentrate samples from water or soil. For non-volatile forms, liquid chromatography-tandem MS (LC-MS/MS) with a C18 column and methanol/water mobile phase improves sensitivity. Detection limits as low as 0.1 ppb have been reported for similar compounds in riverine studies .
Advanced Research Questions
Q. How do vibronic couplings influence the electronic transitions of this compound?
- Methodological Answer : The S₁ and S₂ electronic states exhibit strong non-adiabatic coupling due to the molecule’s 24 vibrational modes. Multiconfiguration time-dependent Hartree (MCTDH) simulations can model wave packet dynamics post-excitation. Key modes include ring deformation (e.g., C-N stretching at ~1500 cm⁻¹) and substituent torsion (e.g., isopropyl rotation). Symmetry analysis (e.g., C₂v point group) is critical for interpreting absorption spectra and conical intersections .
Q. What computational strategies resolve contradictions in reported reaction mechanisms for pyrazine oxide derivatives?
- Methodological Answer : Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:
- DFT Calculations : Compare activation energies of proposed intermediates.
- Isotopic Labeling : Track ¹⁸O incorporation during oxidation to confirm oxygen source.
- Kinetic Isotope Effects (KIE) : Differentiate H-atom transfer (primary KIE > 2) from electron transfer (negligible KIE). Meta-dynamics simulations further map free-energy surfaces .
Q. How does microbial fermentation alter the bioavailability or degradation pathways of this compound?
- Methodological Answer : Corynebacterium glutamicum and Pseudomonas spp. metabolize pyrazine derivatives via:
- N-Oxide Reduction : Flavin-dependent monooxygenases convert the 1-oxide group to hydroxylamine.
- Side-Chain Oxidation : Isopropyl groups are hydroxylated to 2-propanol intermediates.
LC-MS and ¹⁵N-labeled tracers quantify metabolic flux. Aerobic degradation rates are 3–5× faster than anaerobic pathways .
Q. What structural features correlate with pesticidal activity in pyrazine derivatives?
- Methodological Answer : QSAR (quantitative structure-activity relationship) models for pyrazine-based pesticides (e.g., isoprothiolane) highlight:
- Hydrophobicity (logP) : Optimal logP ~2.5 enhances membrane permeability.
- Electron-Withdrawing Groups : Nitro or chloro substituents at position 5 increase antifungal activity.
- Steric Bulk : Isopropyl groups reduce off-target binding. In vitro assays (e.g., mycelial growth inhibition) validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
